molecular formula C18H21N3O3S B6422920 Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate CAS No. 946358-56-1

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate

Cat. No.: B6422920
CAS No.: 946358-56-1
M. Wt: 359.4 g/mol
InChI Key: ARFXZZLNMXVZOY-UHFFFAOYSA-N
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Description

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a morpholinopyrimidine moiety through a thioether linkage, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 4-methyl-6-chloropyrimidine and morpholine. The thioether linkage is introduced by reacting the morpholinopyrimidine intermediate with a thiol derivative, followed by esterification with methyl 4-bromobenzoate under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies suggest that the compound binds to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate stands out due to its unique thioether linkage and benzoate ester group, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for further research in anti-inflammatory and anticancer therapies .

Properties

IUPAC Name

methyl 4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-11-16(21-7-9-24-10-8-21)20-18(19-13)25-12-14-3-5-15(6-4-14)17(22)23-2/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFXZZLNMXVZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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